L-ISOLEUCINE-N-FMOC (1-13C)
Description
BenchChem offers high-quality L-ISOLEUCINE-N-FMOC (1-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-ISOLEUCINE-N-FMOC (1-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
354.40 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
Structural Dynamics and Synthetic Utility of Fmoc-L-Isoleucine (1-13C)
Executive Summary
This technical guide analyzes the chemical architecture, physicochemical properties, and experimental utility of Fmoc-L-Isoleucine-1-13C (Fmoc-Ile-OH-1-13C). Designed for researchers in structural biology and peptide therapeutics, this document moves beyond standard product specifications to explore the mechanistic role of this isotopologue in triple-resonance NMR (HNCO experiments) and its specific requirements in Solid Phase Peptide Synthesis (SPPS).
Chemical Architecture and Isotopic Logic
The molecule Fmoc-L-Isoleucine-1-13C represents a convergence of stereochemical complexity and isotopic precision. Unlike uniformly labeled amino acids (
Structural Components[1][2][3][4][5]
-
The Backbone: L-Isoleucine, an essential branched-chain amino acid (BCAA) with two stereocenters (
-carbon and -carbon). The -branching creates significant steric bulk adjacent to the reaction center. -
The Protecting Group: The N-terminus is capped with a Fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This carbamate moiety renders the amine inert to acylation during synthesis but is labile to secondary amines (e.g., piperidine).
-
The Isotopic Label: The
(carbonyl) carbon is replaced with the stable isotope (spin ). This transforms the carbonyl from an NMR-silent center ( ) into an active magnetic probe.
Structural Visualization
The following diagram illustrates the connectivity, highlighting the flow from the Fmoc protecting group to the reactive, isotopically labeled carboxylic acid.
Figure 1: Modular connectivity of Fmoc-L-Isoleucine-1-13C. Note the steric influence of the side chain on the alpha-carbon.
Physicochemical Profile
Accurate stoichiometry is critical when using expensive isotopically labeled reagents. The neutron addition shifts the molecular weight, which must be accounted for in mass spectrometry and molarity calculations.
| Property | Specification | Notes |
| Formula | One | |
| Molecular Weight | 354.41 g/mol | +1.0 Da shift vs. unlabeled (353.4). |
| Isotopic Enrichment | Critical for NMR signal-to-noise ratio. | |
| Solubility | DMF, NMP, DMSO | Hydrophobic side chain requires polar aprotic solvents. |
| Stereochemistry | L-Isomer ( | Diastereomeric purity is vital due to |
| Appearance | White to off-white powder | Hygroscopic; store desiccated at +4°C. |
Application in Structural Biology: The HNCO Experiment[9]
The primary utility of Fmoc-Ile-OH-1-13C is in biomolecular NMR , specifically for backbone resonance assignment in proteins.
The Mechanistic Logic
In protein NMR, assigning the backbone requires linking the amide proton of residue (
-
Magnetization Transfer: Magnetization originates on the Amide Proton (
). -
Nitrogen Link: It transfers to the attached Nitrogen (
). -
Selective Filter: It transfers only to the preceding Carbonyl Carbon (
) via the coupling (~15 Hz). -
Readout: The frequency of the
carbonyl is recorded, providing a unique chemical shift index for that specific linkage.
Without the
Figure 2: Magnetization transfer pathway in an HNCO experiment. The blue node represents the specific contribution of Fmoc-Ile-OH-1-13C.
Synthetic Protocol: Handling Steric Hindrance
Isoleucine is a
The Self-Validating Coupling System
To ensure integrity when incorporating this expensive isotope, use a Double Coupling Strategy with high-efficiency reagents.
Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma. Note: HATU is preferred for hindered couplings but requires careful base control to prevent racemization.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Solvent: DMF (Dimethylformamide), anhydrous.
Step-by-Step Protocol:
-
Resin Preparation:
-
Swell resin in DMF for 20 minutes.
-
Deprotect the N-terminus of the growing chain (20% Piperidine/DMF, 2 x 5 min).
-
Validation: Perform a qualitative Kaiser Test (ninhydrin). The resin beads must turn deep blue (positive for free amines).
-
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-Ile-OH-1-13C (3.0 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 eq).
-
Add DIPEA (6.0 eq) immediately before adding to the resin.
-
Caution: Do not let the activated mixture sit for >2 minutes before adding to resin to minimize epimerization.
-
-
Coupling Reaction:
-
Add the activated mixture to the resin.
-
Agitate (shake, do not stir with magnetic bar) for 45-60 minutes .
-
Drain and wash with DMF (3x).
-
-
The "Self-Validating" Step (QC):
-
Perform a Kaiser Test .[6]
-
Result: If beads are colorless , coupling is complete.
-
Result: If beads are blue/purple , coupling is incomplete. Proceed to Step 5.
-
-
Re-Coupling (If required):
-
Do not deprotect.
-
Repeat the activation and coupling steps using a different activation chemistry (e.g., DIC/Oxyma Pure) to target difficult sites via a different mechanism.
-
References
- Kay, L. E., Ikura, M., Tschudin, R., & Bax, A. (1990). Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins. Journal of Magnetic Resonance.
- Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard protocols for hindered amino acids).
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Review of Fmoc stability and side reactions).
Sources
Technical Guide: Fmoc-L-Ile-OH-1-13C – Properties, Synthesis, and Application
[2]
Executive Summary
Fmoc-L-Ile-OH-1-13C is a stable isotope-labeled amino acid derivative used primarily in biomolecular NMR spectroscopy and quantitative proteomics.[2] By incorporating a Carbon-13 isotope at the carbonyl position (C1) of the isoleucine backbone, this compound enables precise backbone assignment in protein structure determination (specifically HNCO experiments) and metabolic flux analysis without altering the physicochemical behavior of the peptide during synthesis.[2]
This guide provides the definitive physicochemical data, a resource-efficient Solid Phase Peptide Synthesis (SPPS) protocol designed to minimize isotopic waste, and quality control metrics for validation.
Part 1: Chemical Identity & Physicochemical Properties[1][2][3]
The distinction between "Average Molecular Weight" (used for weighing reagents) and "Monoisotopic Mass" (used for Mass Spectrometry identification) is critical when working with isotopically enriched compounds.[2]
Fundamental Data
| Property | Data | Notes |
| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-1-13C | Carbonyl carbon labeled |
| Standard Formula | Unlabeled reference | |
| Labeled Formula | One | |
| Molecular Weight (Avg) | 354.42 g/mol | For stoichiometric calculations |
| Monoisotopic Mass | 354.1661 Da | For Mass Spec (M+H observed: ~355.[2][3][4]17) |
| CAS Number | 71989-23-6 (Unlabeled) | Labeled variants often reference the parent CAS with specific isotope notation |
| Solubility | DMF, DMSO, NMP | Hydrophobic side chain requires polar organic solvents |
Structural Composition & Mass Shift
The mass shift originates solely from the carbonyl carbon.[2] The isoleucine side chain (sec-butyl group) and the Fmoc protecting group remain at natural abundance unless specified otherwise.[2]
Figure 1: Structural breakdown of Fmoc-L-Ile-OH-1-13C highlighting the isotopic enrichment site.
Part 2: High-Efficiency SPPS Protocol (Atom Economy Focus)
Senior Scientist Insight: Standard SPPS protocols call for 5–10 equivalents of amino acid to drive coupling to completion.[2] When using labeled reagents costing >$100/gram, this is wasteful.[2] The following protocol is optimized for Atom Economy , using only 1.5–2.0 equivalents while ensuring >99% coupling efficiency through stronger activation and extended reaction times.
Reagents & Preparation
-
Labeled AA: Fmoc-L-Ile-OH-1-13C (0.2 M in DMF).[2]
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure.[2]
-
Base: DIPEA (Diisopropylethylamine).[2]
-
Solvent: Anhydrous DMF (Amine-free).
Step-by-Step Coupling Workflow
-
Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect the previous Fmoc group using 20% Piperidine/DMF (2 x 5 min).[2] Wash 5x with DMF.[2]
-
Activation (Pre-activation is critical):
-
Coupling:
-
Monitoring (The "Self-Validating" Step):
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Figure 2: Resource-efficient SPPS cycle for expensive isotopically labeled amino acids.
Part 3: Quality Control & Validation
Trustworthiness in data requires rigorous QC.[2] You cannot rely solely on the vendor's CoA.[2]
Mass Spectrometry (MS)[2][6]
-
Method: ESI-MS or MALDI-TOF.[2]
-
Expectation:
Nuclear Magnetic Resonance (NMR)
-
13C-NMR: The carbonyl carbon (approx. 170–175 ppm) will show a massively enhanced singlet compared to the natural abundance solvent peaks or other carbons in the molecule.[2]
-
1H-NMR: Standard proton assignment to ensure the Fmoc group (7.3–7.8 ppm) and Ile side chains (0.8–1.0 ppm methyls) are intact.[2]
Part 4: Applications in Drug Discovery[1]
Protein Structure Determination
The primary utility of Fmoc-L-Ile-OH-1-13C is in multidimensional NMR experiments (HNCO).[2]
-
Mechanism: The 13C label at the carbonyl (C') allows magnetization transfer from the amide nitrogen (N) of the next residue to the carbonyl of the current isoleucine residue.[2]
-
Result: This establishes sequential connectivity in the protein backbone, essential for assigning residues in large or disordered proteins where standard proton NMR fails due to overlap.[2]
Metabolic Flux & Proteomics
In "heavy" peptide standards, the +1 Da shift provided by the single 13C atom is often insufficient for separation from natural isotopes in low-resolution MS.[2] However, when combined with 15N labeling or multiple 13C sites (U-13C), it enables the creation of internal standards for absolute quantification of isoleucine-containing biomarkers.[2]
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc-Ile-OH(71989-23-6) 13C NMR spectrum [chemicalbook.com]
- 4. Fmoc-Ile-Aib-OH | C25H30N2O5 | CID 165814002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fmoc-Ile-OH (N-Fmoc-L-isoleucine) - CAS - 71989-23-6 | Axios Research [axios-research.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. chempep.com [chempep.com]
Precision in Proteomics & NMR: The Technical Standard for Fmoc-Ile-1-13C
Executive Summary
Fmoc-L-Isoleucine-1-13C (Fmoc-Ile-1-13C) is a high-value isotopic reagent primarily utilized in biomolecular NMR spectroscopy and quantitative mass spectrometry (proteomics).[1][2] Unlike standard amino acids, the value of this reagent is binary: it either provides the necessary signal-to-noise ratio (SNR) for backbone assignment, or it compromises the entire spectral dataset.[3]
This guide defines the Isotopic Enrichment Standards required for high-fidelity applications. As Senior Application Scientists, we reject "certificate of analysis" values at face value. We require self-validating systems.[1][3] This document outlines the critical quality attributes (CQAs), the causality behind them, and the protocols to validate them.
Part 1: The Physics of Enrichment (Why 99%?)
The Causality of the 1-13C Label
In protein NMR, the Carbon-13 label at the carbonyl position (C1) is not merely a passive tracer; it is an active bridge in magnetization transfer.[3]
-
The Application: The primary utility of Fmoc-Ile-1-13C is in HNCO and HN(CA)CO triple-resonance experiments.[1][3]
-
The Mechanism: Magnetization is transferred from the amide proton (
) to the amide nitrogen ( ), and then selectively to the carbonyl carbon ( ) of the preceding residue. -
The Standard: The industry standard for isotopic enrichment is
.
The "Dilution Effect" Risk
Why is 95% or 98% insufficient?
In a 3D NMR experiment, signal intensity (
Where
-
At 99% enrichment:
(97% theoretical max signal).[1] -
At 95% enrichment:
(85% theoretical max signal).[1]
Expert Insight: A 4% drop in enrichment results in a ~12% loss in sensitivity.[1] In large, slow-tumbling proteins where signal is already limited by transverse relaxation (
Part 2: Critical Quality Attributes (CQAs)
The following table summarizes the non-negotiable specifications for Fmoc-Ile-1-13C used in GMP or high-impact research settings.
| Parameter | Specification | Method of Validation | Criticality |
| Isotopic Enrichment | HR-MS or Proton-NMR (Satellites) | High (Signal Intensity) | |
| Chemical Purity | HPLC (Reverse Phase) | Med (Coupling Efficiency) | |
| Chiral Purity | Chiral HPLC / Marfey's Method | Critical (Structural Integrity) | |
| Fmoc Content | HPLC | Med (N-term protection) | |
| Free Amino Acid | TLC / HPLC | High (Side reactions) |
The Stereochemical Trap: allo-Isoleucine
Isoleucine contains two chiral centers (
-
The Risk: During synthesis or activation, the
-carbon is prone to epimerization (racemization), inverting the stereochemistry to . This produces D-allo-Isoleucine .[1][3] -
Why it matters: Allo-Ile has distinct physical properties and will disrupt the secondary structure (alpha-helices/beta-sheets) of the target protein, rendering the expensive isotopic labeling useless because the protein will not fold correctly.[1][3]
Part 3: Visualization of Logic & Workflows
Magnetization Transfer Logic (HNCO)
The following diagram illustrates why the C1 label is necessary for backbone connectivity.
Caption: Logic flow of the HNCO NMR experiment. The 13C label on the Carbonyl (green) is the critical bridge connecting Residue (i) to Residue (i-1).[1]
Quality Control Workflow
This self-validating workflow ensures the reagent is fit for purpose before synthesis begins.[1][3]
Caption: Sequential QC workflow. Note that Chiral Purity is the final gate, as it is the most common failure mode for Isoleucine derivatives.
Part 4: Analytical Validation Protocols
Protocol A: Determination of Isotopic Enrichment (HR-MS Method)
Objective: To calculate the exact atom % enrichment of Carbon-13.[1][3][5]
Methodology:
-
Instrument: High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).[1][3] ESI Positive mode.[1]
-
Sample Prep: Dissolve Fmoc-Ile-1-13C in Methanol (0.1 mg/mL).
-
Data Acquisition: Acquire spectrum across m/z range 350–360 (Molecular weight of Fmoc-Ile-OH is ~353.4 g/mol unlabelled).[1]
-
Calculation:
-
Identify the monoisotopic peak (
) for the unlabeled species (theoretical m/z ~354.17 for [M+H]+). -
Identify the labeled peak (
) at ~355.17. -
The enrichment is calculated by comparing the intensity of the shifted peak against the theoretical natural abundance distribution.
-
Formula:
(Note: This is a simplified approximation; rigorous analysis requires deconvolution of natural abundance from the Fmoc group).[1]
-
Protocol B: Detection of allo-Isoleucine (Chiral HPLC)
Objective: To quantify the diastereomeric impurity.
Methodology:
-
Column: Chiralpak AD-H or equivalent immobilized polysaccharide column.
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1] Isocratic flow.
-
Detection: UV at 254 nm (Fmoc absorption).
-
Standard: Inject a known mix of Fmoc-L-Ile and Fmoc-D-allo-Ile to establish retention times.[1]
-
Criteria: The allo-Ile peak must be baseline resolved from the L-Ile peak. Integration of the allo-Ile peak must be
of the total area.[3]
Part 5: Handling & Storage (Preventing Degradation)[1]
Even the highest quality standard degrades if mishandled.
-
Hydrolysis Risk: The Fmoc group is base-labile.[1][3] Exposure to amine vapors in the lab will cause premature deprotection.
-
Racemization Risk: During SPPS coupling, use Oxyma Pure/DIC or HATU/HOAt activation.[1] Avoid high temperatures (>50°C) during the coupling of Isoleucine to minimize alpha-proton abstraction and subsequent epimerization.[1]
-
Storage: Store at +4°C, desiccated. For long-term (>6 months), store at -20°C.
References
-
Kay, L. E., et al. (1990).[1] "Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins." Journal of Magnetic Resonance. (Foundation of HNCO experiments). [Link]
-
PubChem. Fmoc-L-isoleucine Compound Summary (CID 2724629). [Link][1]
-
Mayo Clinic Laboratories. Allo-Isoleucine Clinical Significance and Isotopic Standards. [Link][1][3]
Sources
- 1. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Leu-OH-1-13C 13C 99atom 202114-53-2 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Formation of L-alloisoleucine in vivo: an L-[13C]isoleucine study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate determination of 13C enrichments in nonprotonated carbon atoms of isotopically enriched amino acids by 1H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Solid Phase Peptide Synthesis Using Fmoc-Ile-1-13C
Abstract
This application note details a rigorous protocol for the incorporation of Fmoc-Ile-1-13C (Fmoc-Isoleucine-1-13C) into synthetic peptides using Solid Phase Peptide Synthesis (SPPS). Site-specific
Critical Technical Considerations
The "Precious Reagent" Paradigm
Standard SPPS protocols typically utilize a 5- to 10-fold molar excess of amino acids to drive kinetics to completion. When using Fmoc-Ile-1-13C (often costing >$500/gram), this is economically unfeasible. We must reduce the equivalents (1.2 – 1.5 eq) while maintaining thermodynamic driving force. This is achieved by:
-
Increasing Concentration: Reducing solvent volume to maximize effective concentration.
-
Chaotropic Disruption: Using Oxyma Pure to disrupt resin-bound peptide aggregation.
-
Extended Reaction Time: Trading reagent excess for time.
Steric Hindrance & Racemization
Isoleucine is a
-
Risk: Slow coupling rates increase the window for base-catalyzed epimerization at the
-carbon via the 5(4H)-oxazolone mechanism. -
Consequence: Formation of allo-Isoleucine (2S, 3R), a diastereomer that is difficult to separate from the target peptide (2S, 3S) by standard HPLC.
-
Mitigation: We utilize DIC (Diisopropylcarbodiimide) / Oxyma Pure as the activation system. Unlike phosphonium salts (e.g., HATU) which require tertiary bases (DIEA) that can abstract the
-proton, carbodiimide chemistry is "base-free" (or low base), significantly lowering the racemization risk.
Materials & Reagents
| Reagent | Grade/Specification | Purpose |
| Fmoc-Ile-1-13C | >98% Isotopic Enrichment, L-isomer | Target labeled residue. |
| Resin | Rink Amide or Wang (Low loading: 0.3–0.5 mmol/g) | Low loading reduces aggregation. |
| Coupling Reagent | DIC (Diisopropylcarbodiimide) | Activator.[1] |
| Additive | Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) | Racemization suppressor; superior to HOBt. |
| Solvent | DMF (Peptide Grade, amine-free) | Reaction medium. |
| Deprotection | 20% Piperidine in DMF | Fmoc removal.[2][3] |
| Capping | Acetic Anhydride / Pyridine / DMF | Terminates unreacted chains. |
Experimental Protocol
Workflow Overview (Graphviz)
Figure 1: Decision tree for SPPS emphasizing the modified pathway for the expensive labeled amino acid.
Detailed Methodology
Step 1: Resin Preparation
-
Weigh resin corresponding to 0.1 mmol scale (e.g., 200 mg of 0.5 mmol/g resin).
-
Swell in DMF (5 mL) for 30 minutes. Drain.
Step 2: Standard Elongation (Up to the Labeled Residue)
Perform standard Fmoc synthesis for all residues preceding the labeled Isoleucine.
-
Deprotection: 20% Piperidine/DMF (2 x 5 min).
-
Coupling: 5 eq Fmoc-AA, 5 eq HCTU, 10 eq DIEA (30 min).
Step 3: Coupling Fmoc-Ile-1-13C (The "Precious" Step)
Pre-requisite: Ensure the resin is thoroughly washed (5x DMF) after the previous deprotection to remove all traces of piperidine (which would cause premature Fmoc removal of the labeled AA).
-
Dissolution: In a small vial, dissolve 0.15 mmol (1.5 eq) of Fmoc-Ile-1-13C and 0.15 mmol (1.5 eq) of Oxyma Pure in the minimum amount of DMF necessary (approx. 1.0 - 1.5 mL).
-
Note: Keeping concentration high (>0.1 M) drives the kinetics.
-
-
Activation: Add 0.15 mmol (1.5 eq) of DIC. Vortex briefly (10 sec) and allow to activate for 2 minutes.
-
Why DIC/Oxyma? This generates the Oxyma-active ester, which is highly reactive but less prone to racemization than the O-acylisourea intermediate.
-
-
Addition: Transfer the activated solution to the resin.
-
Reaction: Agitate gently at Room Temperature for 2 to 4 hours .
-
Do not heat. Heating >40°C with hindered bases significantly increases the risk of allo-Ile formation.
-
-
Monitoring (Mandatory): Remove a small resin sample (~2 mg), wash with EtOH, and perform a Kaiser Test .
-
Colorless/Yellow beads: Coupling complete (>99%). Proceed.
-
Blue beads: Incomplete. Do not proceed. Perform a second coupling using 0.5 eq of labeled AA (if available) or perform a "chaser" coupling with unlabeled Fmoc-Ile-OH (0.5 eq) if isotopic purity requirements allow (often <5% unlabeled is acceptable for NMR, but for MS quantitation, you must recouple with labeled reagent or accept yield loss).
-
Step 4: Capping (Critical)
After the labeled coupling, perform a capping step to acetylate any unreacted amines. This prevents the formation of "deletion sequences" (n-1 peptides) which are difficult to purify.
-
Add 5 mL of Acetic Anhydride/Pyridine/DMF (1:1:8).
-
Shake for 10 minutes.
-
Wash extensively with DMF.[1]
Mechanism of Failure: Racemization
Understanding why we avoid strong bases (like DIEA) with Isoleucine is crucial.
Figure 2: The oxazolone pathway. Base-catalyzed proton abstraction at the alpha-carbon leads to loss of chirality. Using base-free carbodiimide chemistry (DIC) minimizes the "Base" input in this diagram.
Quality Control & Validation
HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 300Å.
-
Gradient: Shallow gradient (e.g., 0.5% B/min) around the elution time is required to resolve the diastereomers (L-Ile vs allo-Ile).
-
Expectation: The allo-Ile impurity typically elutes slightly earlier than the native peptide.
NMR Verification ( C)
Dissolve the cleaved, lyophilized peptide in D2O or DMSO-d6.
-
Target Signal: The Carbonyl (
) of Isoleucine. -
Chemical Shift: Expect a singlet (or doublet if coupled to
N) in the 170–175 ppm region. -
Validation: The intensity of this peak should be roughly 100x that of natural abundance carbonyls in the peptide, confirming successful incorporation.
References
-
CEM Corporation. "High Efficiency Solid Phase Peptide Synthesis (HE-SPPS)."[4] CEM Application Notes. [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. [Link]
-
Isotope Labeling in NMR: "Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints." PubMed. [Link]
-
Racemization Control: "Suppression of alpha-carbon racemization in peptide synthesis." National Institutes of Health (NIH) / PMC. [Link]
Sources
Incorporating L-Isoleucine-N-FMOC (1-13C) into hydrophobic peptides
Application Note: Precision Incorporation of L-Isoleucine-N-FMOC (1-13C) into Hydrophobic Peptide Sequences via SPPS
Executive Summary
The incorporation of isotopically labeled amino acids, such as Fmoc-L-Isoleucine-(1-13C)-OH , is a critical step in generating peptides for structural elucidation via solid-state NMR (REDOR, dipolar coupling) and FTIR studies. However, this process presents a dual challenge:
-
Steric Hindrance: Isoleucine is a
-branched amino acid, exhibiting significant steric bulk that retards acylation rates. -
Hydrophobic Aggregation: Target sequences requiring this label (e.g., transmembrane domains, amyloid fibrils) often undergo on-resin
-sheet aggregation, rendering the N-terminus inaccessible.
This guide provides a high-fidelity protocol to maximize coupling efficiency of this expensive isotope while mitigating aggregation and racemization (conversion to allo-isoleucine).
Strategic Pre-Synthesis Considerations
Before initiating synthesis, three parameters must be optimized to ensure the labeled residue couples quantitatively without wasting the expensive isotope.
A. Resin Selection
Hydrophobic peptides aggregate within the pores of standard polystyrene (PS) resins.
-
Recommendation: Use PEG-PS (Polyethylene glycol-polystyrene) hybrid resins (e.g., TentaGel, ChemMatrix). These swell better in both polar and non-polar solvents, increasing mass transfer.
-
Loading: Select a low-loading resin (0.15 – 0.25 mmol/g) . High loading promotes intermolecular chain aggregation (pseudo-dilution principle).
B. Solvation Strategy (The "Magic Mixtures")
Standard DMF is often insufficient for hydrophobic sequences.
-
Chaotropic Salts: Use 0.1 M LiCl in DMF or NaClO₄ during the coupling of the labeled residue and the subsequent 3-4 residues. This disrupts hydrogen bonding networks (breaking
-sheets).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Binary Solvents: A mixture of DMF/DMSO (1:1) or NMP is superior for keeping hydrophobic chains solvated.[1]
C. Activation Chemistry[3][4][5]
-
Standard: HBTU/DIEA is often too slow for sterically hindered Ile, leading to deletion sequences.
-
Optimal: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt is the gold standard. The 7-aza nitrogen in HOAt provides anchiomeric assistance, accelerating the coupling rate by orders of magnitude compared to HOBt-based reagents.
Protocol: Incorporation of Fmoc-Ile(1-13C)-OH
Objective: Achieve >99% coupling efficiency using near-stoichiometric equivalents (1.5 – 2.0 eq) of the labeled amino acid to minimize cost, rather than the standard 5.0 eq.
Materials Required
-
Fmoc-L-Ile(1-13C)-OH
-
Activator: HATU
-
Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA
-
Solvent: Anhydrous DMF (or DMF/DMSO 1:1 for severe aggregation)
Step-by-Step Methodology
1. Resin Preparation & Swelling Ensure the resin is fully swollen in DMF/DCM (1:1) for at least 30 minutes prior to the labeled step.
2. Deprotection of Previous Residue
Remove the Fmoc group from the growing chain using 20% Piperidine in DMF (containing 0.1M HOBt to suppress aspartimide formation if Asp is present). Wash resin
3. Pre-Activation (Critical for Isotope Economy) Do not add reagents directly to the resin cup. Pre-activate in a separate vial.
-
Calculate 1.5 equivalents (relative to resin loading) of Fmoc-Ile(1-13C)-OH.
-
Add 1.45 equivalents of HATU (keep slightly limiting to prevent capping the resin with active ester).
-
Dissolve in minimum DMF/DMSO.[2]
-
Add 3.0 equivalents of Collidine (preferred over DIEA for minimizing epimerization).
-
Wait time: Allow to activate for 30–60 seconds . (Do not exceed 2 minutes; HATU active esters can hydrolyze or racemize if left too long).
4. Coupling Reaction
-
Transfer the pre-activated solution to the resin.
-
Temperature: Perform coupling at 50°C for 45 minutes.
-
Note: While microwave heating (75°C+) is faster, 50°C is safer for Isoleucine to prevent
-carbon epimerization to allo-Ile.
-
-
Agitation: Continuous, vigorous shaking or nitrogen bubbling.
5. The "Double-Hit" Strategy (Optional but Recommended) If the isotope is extremely precious, do not double couple immediately. Instead:
-
Drain the reaction vessel. Save the filtrate (it may contain unreacted labeled AA).
-
Perform a Kaiser Test (see Section 4).
-
If positive (blue beads): Re-couple using a small amount of unlabeled Fmoc-Ile-OH (0.5 eq) with HATU to cap any difficult sites, OR re-activate the filtrate if significant starting material remains (verify by TLC). Ideally, use unlabeled Ile to ensure the sequence continues, accepting a small dilution in isotopic enrichment.
6. Capping After the coupling is confirmed complete, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in downstream analysis.
Quality Control & Validation
In-Process Control: Kaiser Test (Ninhydrin)
-
Principle: Detects free primary amines.
-
Result:
-
Colorless/Yellow beads: Coupling Complete (>99%).
-
Blue beads: Incomplete coupling.
-
-
Note: For Proline or other secondary amines, use the Chloranil Test (Acetaldehyde/Chloranil), which turns blue/green for free secondary amines.
Post-Synthesis Validation
-
HPLC: Check for the "deletion sequence" (Product Mass minus Ile).
-
High-Resolution MS: Verify the mass shift. The product should be exactly +1 Da heavier than the natural abundance theoretical mass (due to 13C vs 12C).
-
13C-NMR:
-
Dissolve peptide in deuterated solvent (DMSO-d6 or TFE-d3).
-
Look for the enhanced carbonyl signal.
-
Validation: The carbonyl of Ile should appear as a sharp, intense singlet (or doublet if coupled to 15N) around 170–175 ppm .
-
Stereochemistry Check: Check for allo-isoleucine. The C
1 and C 2 peaks in 13C-NMR are sensitive to stereochemistry. Compare with standards if racemization is suspected.
-
Workflow Visualization
The following diagram illustrates the decision matrix for incorporating the labeled residue.
Figure 1: Decision tree for high-value isotope incorporation in SPPS.
Data Summary: Coupling Reagent Efficiency
| Reagent | Activation Species | Steric Handling | Epimerization Risk | Recommended For |
| HBTU/HCTU | OBt Ester | Moderate | Low | Standard residues (Ala, Gly, Leu) |
| HATU | OAt Ester | Excellent | Low-Moderate | Ile, Val, Aib, N-Me amino acids |
| PyBOP | OBt Ester | Good | Low | Alternative if uronium salts fail |
| DIC/Oxyma | Oxyma Ester | Very Good | Very Low | Elevated Temp / Microwave synthesis |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser) | Aggregation of hydrophobic chain. | Swell resin in DCM. Re-couple using LiCl/DMF or Hot NMP . |
| Low Yield / Deletion | Steric hindrance of Ile | Use HATU (not HBTU). Increase reaction time to 2 hours. |
| Racemization (allo-Ile) | High temperature or excessive base. | Reduce temp to <50°C. Use Collidine instead of DIEA. Reduce activation time. |
| Precipitate in Reaction | Low solubility of labeled AA. | Dissolve Fmoc-Ile(13C) in DMSO before adding to DMF reaction mix. |
References
-
Paradisi, F., et al. (2020).[1] Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Available at: [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3] Journal of the American Chemical Society. (Seminal work on HOAt/HATU).
-
Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
Site-specific carbonyl labeling of proteins using Fmoc chemistry
Application Note: Site-Specific Carbonyl Labeling of Proteins via Fmoc Solid-Phase Peptide Synthesis (SPPS)
Abstract
This application note details a robust, high-fidelity protocol for introducing site-specific carbonyl handles (ketones or aldehydes) into synthetic peptides and proteins using Fmoc chemistry. Unlike non-specific labeling methods that target random lysine or cysteine residues, this approach utilizes non-canonical amino acids (ncAAs), specifically Fmoc-p-acetyl-L-phenylalanine (Fmoc-pAcPhe-OH) , to install a bio-orthogonal ketone handle at a precise locus. Subsequent chemoselective ligation with alkoxyamine- or hydrazide-functionalized payloads yields stable oxime or hydrazone conjugates. This guide emphasizes the aniline-catalyzed oxime ligation strategy, which significantly accelerates reaction kinetics under mild acidic conditions.[1]
Mechanism of Action
The core principle relies on the bio-orthogonality of the carbonyl group (ketone/aldehyde). Carbonyls are virtually absent on the surface of native proteins, making them ideal unique attachment points.
-
Incorporation: The ketone moiety of p-acetylphenylalanine is stable to both the basic conditions of Fmoc deprotection (20% piperidine) and the acidic conditions of final cleavage (95% TFA).
-
Ligation: The carbonyl reacts with an incoming alpha-nucleophile (alkoxyamine,
) to form an oxime .[2] -
Catalysis: At neutral pH, this reaction is slow.[1] We utilize aniline catalysis , which forms a highly reactive Schiff base intermediate (protonated imine) with the ketone, which then rapidly transimines with the alkoxyamine to form the thermodynamically stable oxime product.
Workflow Visualization
Figure 1: End-to-end workflow for site-specific carbonyl labeling.
Materials & Reagents
| Category | Reagent | Specification/Notes |
| Amino Acid | Fmoc-p-acetyl-L-phenylalanine | The source of the ketone handle. |
| Coupling | HATU / HOAt | Preferred over HBTU for bulky ncAAs to prevent deletion sequences. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Activator base. |
| Resin | Rink Amide or Wang Resin | Depending on C-terminal requirement (Amide vs. Acid).[3] |
| Cleavage | TFA (Trifluoroacetic acid) | LC-MS grade. |
| Scavengers | TIS (Triisopropylsilane) | Essential for quenching carbocations. |
| Ligation | Aniline (or p-Phenylenediamine) | Catalyst.[4][5] Warning: Aniline is toxic/carcinogenic. |
| Buffer | Sodium Acetate / Phosphate | 0.1M, pH 4.5 adjustment. |
| Payload | Aminooxy-PEG-Fluorophore/Drug | The functional tag (e.g., Aminooxy-Biotin). |
Protocol 1: Fmoc SPPS Incorporation
Objective: Synthesize the peptide backbone containing the ketone handle.
Expert Insight: The ketone group on pAcPhe is non-reactive toward standard SPPS reagents. However, the amino acid itself is bulky. Standard coupling times should be doubled, or more potent coupling reagents (HATU) used to ensure complete incorporation.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (loading ~0.5 mmol/g) in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Standard Coupling: For canonical AAs, use 5 eq. Fmoc-AA, 5 eq. HBTU, 10 eq. DIPEA in DMF for 30 min.
-
Coupling of Fmoc-pAcPhe-OH:
-
Dissolve 3 eq. of Fmoc-pAcPhe-OH and 2.9 eq. of HATU in minimal DMF.
-
Add 6 eq. of DIPEA immediately before adding to the resin.
-
Reaction Time: Incubate for 60–90 minutes with agitation.
-
QC Step: Perform a Kaiser test (ninhydrin) to verify complete coupling. If blue (positive), re-couple.
-
-
Chain Elongation: Continue standard synthesis for the remaining sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group (unless N-terminal capping is desired). Wash resin with DCM and dry under nitrogen.
Protocol 2: Cleavage and Workup
Objective: Release the peptide from the solid support while preserving the ketone.
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) .
-
Note: Avoid amine-containing scavengers that might react with the ketone, though sterically hindered ones are usually safe. Dithiothreitol (DTT) should be avoided during cleavage if possible to prevent potential thioacetal formation, though ketones are generally resistant.
-
-
Incubation: Add cocktail to resin (10 mL per gram of resin). Shake for 2–3 hours at room temperature.
-
Precipitation:
-
Filter resin and collect the filtrate.[6]
-
Concentrate TFA volume by 50% under nitrogen flow.
-
Add dropwise into cold diethyl ether (-20°C) to precipitate the peptide.
-
Centrifuge (3000 x g, 5 min) and decant ether. Repeat wash 2x.
-
-
Purification: Dissolve pellet in H2O/Acetonitrile (0.1% TFA) and purify via preparative RP-HPLC.
-
Validation: Verify mass via ESI-MS. The ketone mass is distinct; ensure no reduction has occurred (M+2H artifacts are rare but possible in specific MS conditions).
Protocol 3: Aniline-Catalyzed Oxime Ligation
Objective: Conjugate the payload to the ketone handle.
Expert Insight: Uncatalyzed oxime ligation at neutral pH is kinetically sluggish (
-
Buffer Preparation: Prepare 0.1 M Sodium Acetate buffer, pH 4.5 .
-
Catalyst Addition: Dissolve aniline in the buffer to a final concentration of 100 mM .
-
Safety: Aniline is toxic. Handle in a fume hood.
-
Alternative:p-Phenylenediamine (pPDA) (10 mM) is a more potent catalyst if high aniline concentrations denature your specific protein, though pAcPhe peptides are usually robust.
-
-
Reaction Setup:
-
Dissolve the purified ketone-peptide in the buffer (Final conc: 50–200 µM).
-
Add the Aminooxy-Payload (e.g., Aminooxy-PEG-Biotin) at 5–10 molar equivalents relative to the peptide.
-
-
Incubation: Incubate at 25°C for 4–16 hours .
-
Note: Reaction progress can be monitored by analytical HPLC.[2] The oxime product is typically more hydrophobic (elutes later) than the starting ketone peptide.
-
-
Quenching & Purification:
-
No specific quench is required, but dilution into HPLC solvent stops the kinetics.
-
Purify via RP-HPLC or dialysis to remove excess aniline and unreacted payload.
-
Mechanism of Catalysis
Figure 2: The catalytic cycle of aniline in oxime formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of pAcPhe | Steric hindrance of the acetyl group. | Switch to HATU/HOAt. Double coupling time. Increase temperature to 40°C (if no Cys/His present). |
| Slow Ligation Yield | pH drift or insufficient catalyst. | Ensure pH is strictly 4.5–5.0. Increase aniline to 100 mM.[7] Increase payload equivalents to 20x. |
| Protein Precipitation | Low solubility at pH 4.5 (isoelectric point issue). | Add 10–20% DMSO or Guanidine HCl (if denaturation is acceptable) to the ligation buffer. |
| Adducts in MS | Incomplete removal of protecting groups. | Check cleavage cocktail age. Ensure TIS was used. |
References
-
Bio-orthogonal Chemistry & Oxime Ligation
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
-
Aniline Catalysis Mechanism
- Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation.
-
Fmoc SPPS of p-Acetylphenylalanine
- Zhang, Z., et al. (2003). A new strategy for the synthesis of glycoproteins. Science, 303(5656), 371-373.
-
Protocol Optimization
- Rashidian, M., et al. (2013). Kinetics of aniline-catalyzed oxime ligation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing racemization of Fmoc-L-Ile-OH during coupling steps
Ticket ID: #ILE-RAC-001 Subject: Preventing Epimerization of Isoleucine during Solid Phase Peptide Synthesis (SPPS) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The Problem:
Fmoc-L-Ile-OH is a
The Consequence:
For Isoleucine, this is not just simple racemization (L
Mechanism of Failure
To prevent the issue, you must understand the pathway. The diagram below illustrates how "over-activation" leads to the loss of chiral integrity.
Figure 1: The competition between direct coupling and the oxazolone pathway. Steric hindrance in Ile slows down the green path, allowing time for the red path (oxazolone formation) to occur.
Troubleshooting Guide (FAQ)
Q1: I am using HATU with DIPEA. Why are my D-allo-Ile levels high (>5%)?
A: HATU is too potent for hindered amino acids if not managed perfectly. The guanidinium moiety facilitates rapid activation, but the presence of DIPEA (Diisopropylethylamine) is the culprit. DIPEA is a strong enough base to abstract the proton from the
-
Correction: Switch to Collidine (2,4,6-trimethylpyridine) . It is a weaker base (
vs. 10.5 for DIPEA) and is sterically hindered, making it far less likely to abstract the -proton while still neutralizing the reaction.
Q2: Can I use microwave heating to speed up the Ile coupling?
A: Proceed with extreme caution. While microwave synthesis is standard, Ile is temperature-sensitive regarding optical purity.
-
Correction: Do not exceed 50°C for Fmoc-L-Ile-OH coupling.
-
Standard Protocol: 75°C or 90°C.
-
Ile Protocol: 50°C max, or extend coupling time at Room Temperature (RT). High temperature exponentially increases the rate of oxazolone formation.
Q3: What is the best reagent to replace HOBt?
A: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1]
-
Why: HOBt is now restricted (explosive properties).[2] Oxyma Pure, used with DIC (Diisopropylcarbodiimide), shows superior suppression of racemization compared to HOBt and even HOAt. It creates a highly reactive ester that couples fast enough to beat the racemization kinetics.
Optimized Protocol: The "Low-Epimerization" Workflow
This protocol is designed to keep D-allo-Ile levels
Reagents Required
-
Amino Acid: Fmoc-L-Ile-OH (0.2 M in DMF)
-
Activator: DIC (0.5 M in DMF)
-
Additive: Oxyma Pure (0.5 M in DMF)
-
Base: None (preferred) or Collidine (if using onium salts like COMU).
Step-by-Step Procedure
-
Resin Preparation: Ensure the resin is fully swelled in DMF (minimum 20 mins).
-
Pre-Activation (CRITICAL):
-
Do not pre-activate Fmoc-Ile-OH for more than 2 minutes. Long pre-activation times allow the active ester to cyclize into the oxazolone before it even sees the resin.
-
Best Practice: Add reagents directly to the resin vessel.
-
-
Addition Sequence:
-
Coupling Conditions:
-
Temperature: Room Temperature (25°C).
-
Time: 60 minutes (double coupling recommended for difficult sequences).
-
Alternative: If using microwave, set
for 10 mins.
-
Comparative Data: Racemization Rates
| Coupling System | Base | Temperature | % D-Allo-Ile (Approx) | Status |
| HBTU / HOBt | DIPEA | RT | 2.0 - 5.0% | High Risk |
| HATU | DIPEA | 75°C (MW) | > 10.0% | Critical Failure |
| DIC / Oxyma | None | 50°C (MW) | < 0.8% | Acceptable |
| DIC / Oxyma | None | RT | < 0.2% | Optimal |
Analytical Validation: Did it work?
You cannot rely on standard LC-MS mass detection because L-Ile and D-allo-Ile have the exact same mass (
Method A: Marfey's Analysis (The Gold Standard)
This method derivatizes the amino acid hydrolysate, creating diastereomers that are easily separable on standard C18 columns.
-
Hydrolysis: 6N HCl, 110°C, 24h.
-
Derivatization: React with L-FDAA (Marfey's Reagent).[5]
-
Analysis: The L-Ile-L-FDAA and D-allo-Ile-L-FDAA adducts will elute at significantly different times.
Method B: High-Resolution C18 (Peptide Level)
If the peptide is short (<15 AA), you may separate the diastereomeric peptides directly.
-
Column: C18 with high surface area (e.g., Waters BEH C18 or Phenomenex Kinetex).
-
Conditions: Shallow gradient (e.g., 0.5% ACN change per minute) at low temperature (15–20°C).
-
Note: D-allo-Ile peptides typically elute slightly earlier than the L-Ile parent due to disrupted hydrophobic packing.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Subirós-Funosas, R., et al. (2009).[6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542.
-
Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Waters Corporation. (2020). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System.
Sources
- 1. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. peptideweb.com [peptideweb.com]
- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting low yields in 13C labeled hydrophobic peptide synthesis
Ticket ID: #13C-HYD-OPT
Subject: Troubleshooting Low Yields & Aggregation in Isotope-Labeled Hydrophobic Sequences
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering low yields with
The root cause is almost invariably on-resin aggregation driven by interchain
Part 1: Diagnostic & Strategic Planning
Q: Why is my synthesis failing despite using standard "difficult sequence" protocols?
A: Standard protocols often rely on high excesses (5–10 eq) of amino acids to drive kinetics. With
The Mechanism of Failure:
Hydrophobic chains interact via hydrogen bonding and Van der Waals forces, forming "
Visualizing the Problem & Solution
The following diagram illustrates the aggregation mechanism and the intervention points described in this guide.
Figure 1: Mechanism of on-resin aggregation and three primary intervention strategies to restore coupling efficiency.
Part 2: The Setup (Resin & Solvation)
Q: I am using Polystyrene (PS) resin. Should I switch?
A: Yes, immediately. Polystyrene is hydrophobic. Growing a hydrophobic peptide on a hydrophobic core promotes strong hydrophobic collapse.
-
Recommendation: Switch to ChemMatrix (100% PEG) or PEG-PS hybrid resins.
-
Why: ChemMatrix is composed of primary ether bonds.[1] It swells significantly better in polar solvents (DMF/NMP) and even compatible solvents like DCM, physically spacing out the reactive sites and reducing interchain aggregation [1, 2].
Q: What loading should I target?
A: Low loading is non-negotiable.
-
Target: 0.15 – 0.25 mmol/g.
-
Reasoning: High loading brings chains into close proximity, facilitating aggregation. Low loading (down to 0.1 mmol/g for extremely difficult sequences) acts as a "dilution" strategy on the solid phase.
Part 3: Coupling Chemistry (The 13C Conservation Strategy)
Q: How do I couple expensive 13C-Amino Acids without using 10 equivalents?
A: You must trade stoichiometry for activation power and time . Do not use standard HBTU/DIC.
Protocol: The "High-Efficiency" 13C Coupling Use this protocol specifically for the labeled residue to maximize incorporation rates with low equivalents (1.2 – 1.5 eq).
-
Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These are faster and minimize racemization compared to HBTU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive is critical if not using HATU.
-
Stoichiometry:
- -Amino Acid: 1.2 – 1.5 eq
-
HATU: 1.1 – 1.4 eq (Always slightly less than the AA to prevent capping the N-terminus with the uronium salt).
-
DIEA (Base): 2.5 – 3.0 eq.
-
Microwave Assistance:
-
Heat to 75°C (except for Cys/His, keep at 50°C).
-
Microwave energy provides the kinetic push to overcome the aggregation barrier that low concentration cannot [3].
-
Q: Should I double couple?
A: Only if the first coupling is incomplete (check via Kaiser or Chloranil test).
-
Strategy: Perform the first coupling with your labeled AA (1.2 eq) for an extended time (e.g., 1 hour or 10 min MW). Collect the filtrate! (It may contain unreacted labeled material).
-
Second Coupling: If needed, do not use more labeled material immediately. Perform a "chase" coupling with unlabeled amino acid (cheap) to cap any unreacted chains, OR if 100% labeling is required, re-couple with a fresh 0.5 eq of labeled AA.
Part 4: Structural Disruption (Pseudoprolines)
Q: My sequence fails at the same spot every time. How do I fix this?
A: You need to break the secondary structure using Pseudoprolines or Isoacyl Dipeptides .
The "Magic Bullet" for Hydrophobic Sequences:
Pseudoprolines (oxazolidines derived from Ser/Thr) introduce a "kink" in the peptide backbone (cis-amide bond preference).[2][3] This prevents the formation of the
-
Implementation: If your sequence contains Ser or Thr, replace the preceding residue and the Ser/Thr with a commercially available Fmoc-Xaa-Ser(Psi(Me,Me)pro)-OH dipeptide.
-
Placement: Insert a pseudoproline every 5–6 residues in a hydrophobic stretch.
-
Result: This can increase solvation and coupling yields by orders of magnitude.
Part 5: Post-Synthesis & Purification (The Recovery)
Q: I synthesized the peptide, but I lose everything during work-up. Is it sticking to the plastic?
A: Hydrophobic peptides adhere aggressively to plastic and glass, and often do not precipitate well in ether.
Troubleshooting Table: Solubility & Work-up
| Issue | Diagnosis | Solution |
| No Precipitate in Ether | Peptide is too lipophilic; it dissolves in diethyl ether. | Do not filter. Evaporate the ether/TFA mixture or dilute with water/acetonitrile and lyophilize directly. |
| Insoluble in Water/ACN | Peptide aggregates immediately in polar media. | Dissolve in HFIP (Hexafluoro-2-propanol) or Formic Acid . HFIP disrupts H-bonds effectively [6]. |
| HPLC Peak Tailing/Broad | Aggregation on the column. | Heat the HPLC column to 60°C . Use a C4 column instead of C18. Add 10-20% Isopropanol to Mobile Phase B. |
| Loss on Lyophilizer | Peptide is "flying" or sticking to flask walls. | Redissolve in Acetic Acid/Water.[4][5][6] Avoid pure water. |
Q: Can I inject HFIP solutions into my HPLC?
A: Caution is required. HFIP is a strong solvent. Injecting a large volume of pure HFIP into a water/ACN gradient can cause the peptide to precipitate in the loop or at the column head due to the sudden polarity shift (the "solvent shock").
-
Protocol: Dissolve peptide in minimal HFIP, then dilute 1:1 or 1:2 with Mobile Phase A (Water/TFA) or 50% Acetic Acid immediately before injection. If it precipitates upon dilution, use a sandwich injection or maintain a high % of organic solvent at the start of the gradient [7].
Part 6: Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting decision tree for optimizing hydrophobic peptide synthesis.
References
-
García-Martín, F., et al. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[1][7] ACS Combinatorial Science. Link
-
Sigma-Aldrich. ChemMatrix® Resin for Solid Phase Peptide Synthesis. Technical Guide. Link
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link
-
Mutter, M., et al. (1995). Pseudoprolines: A new concept for the synthesis of "difficult sequences". Journal of the American Chemical Society. Link
-
Sampson, W. R., et al. (1999). The synthesis of "difficult" peptides using pseudoproline amino acid building blocks. Journal of Peptide Science. Link
-
Puri, S., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents: Solubilizing Potential of Hexafluoro-2-propanol. Journal of Peptide Science. Link
-
Waters Corporation. Peptide Isolation – Method Development Considerations. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. ukisotope.com [ukisotope.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Optimizing Fmoc Deprotection for Labeled Isoleucine Residues
Executive Summary & Core Rationale
The Challenge: Labeled Isoleucine (e.g.,
-
Under-deprotection: Leads to "deletion sequences" (Des-Ile peptides), wasting the expensive labeled residue coupled in the previous step.
-
Over-deprotection: Extended exposure to base (Piperidine) increases the risk of side reactions like Aspartimide formation or racemization of sensitive adjacent residues (e.g., Cys, His).
The Solution: This guide provides a precision-based approach to deprotection, moving away from "blind" extended times toward real-time monitoring and solvating protocols that counteract steric aggregation.
The Kinetics of Deprotection
Isoleucine (Ile), along with Valine (Val) and Threonine (Thr), possesses a branching carbon atom attached directly to the
-
Standard AA Deprotection: Fast (approx. 3–5 mins in 20% Piperidine).
-
Isoleucine Deprotection: Slow (can require 10–20+ mins depending on aggregation).
-
Aggregation Factor: Ile-rich sequences are prone to
-sheet formation, causing "resin shrinkage" that physically locks reagents out of the active site.
Optimization Workflow: The "Goldilocks" Protocol
Do not rely on a single "standard" protocol. Use this decision matrix to select the optimal condition for your labeled Ile residue.
A. Reagent Selection
| Reagent | Composition | Use Case for Labeled Ile | Risk Profile |
| Standard | 20% Piperidine in DMF | General use; low aggregation. | Low. Safe for most sequences. |
| The "Disrupter" | 20% Piperidine + 0.1M HOBt in DMF | Prevents Aspartimide if Asp is present; HOBt disrupts minor aggregation. | Low. Recommended for Asp-containing peptides. |
| The "Accelerator" | 20% Piperidine + 1–5% DBU | High Aggregation only. DBU is a stronger non-nucleophilic base. | High. Can cause racemization and Aspartimide.[2] Use only if standard fails. |
| The "Green" | 20-25% Piperazine in NMP/EtOH | Milder base; slower but cleaner. | Low. Good for extremely sensitive side chains, but requires longer times. |
B. Temperature vs. Time[2]
-
Room Temperature (RT): Recommended starting point for labeled residues to minimize racemization risk.
-
Protocol: Double deprotection (5 min + 10 min).
-
-
Microwave (MW) / Heating (60°C):
-
Protocol: 20% Piperidine, 75°C for 3 min (Standard)
Reduce to 60°C for Labeled Ile to preserve isotopic purity and prevent degradation.
-
Visualizing the Optimization Logic
The following diagram outlines the decision process for optimizing deprotection times based on sequence difficulty and monitoring feedback.
Caption: Decision tree for selecting deprotection conditions based on sequence risks (Aggregation vs. Side Reactions).
Troubleshooting Guides (Q&A)
Issue 1: The "Deletion" Sequence (Des-Ile)
Symptom: Mass spectrometry shows a peak corresponding to
-
Solvent Swap: Switch from DMF to NMP (N-methylpyrrolidone) for the deprotection step. NMP is superior for disrupting aggregation in hydrophobic sequences.
-
Chaotropic Salts: Add 0.1M LiCl or KSCN to the deprotection cocktail. This disrupts hydrogen bonding in the
-sheets without chemically altering the peptide. -
The "Push-Pull" Method: Use a double deprotection strategy:
-
Step 1: 5 mins with 20% Piperidine (removes bulk Fmoc).[3]
-
Step 2: 10 mins with 20% Piperidine (drives reaction to completion).
-
Wash: Extensive DCM washes between steps to swell/shrink resin and expose hidden sites.
-
Issue 2: Loss of Signal / Low Yield of Labeled Species
Symptom: The peptide is present, but the yield is low. Root Cause: "Wash-out" of the resin or hydrolysis. Corrective Action:
-
Check Cross-linking: Ensure you are using 1% DVB (Divinylbenzene) cross-linked resin. Higher cross-linking (low swelling) is fatal for bulky Ile residues.
-
Flow Rate (Continuous Flow): If using a flow synthesizer, reduce the flow rate during the Ile deprotection. High flow rates can channel around the resin beads, failing to penetrate the core where the sterically hindered Ile residues reside.
Issue 3: Aspartimide Formation (Mass -18 Da)
Symptom: You see a peak at
-
Add Acid: Add 0.1 M HOBt (Hydroxybenzotriazole) to your 20% Piperidine solution. The acidity of HOBt suppresses the ring-closure of the Aspartimide while allowing Fmoc removal to proceed.
-
Avoid DBU: Never use DBU if Asp is present in the sequence.
Advanced Protocol: Real-Time UV Monitoring
For expensive labeled residues, "guessing" the time is unacceptable. Use UV feedback.[3][4]
Principle: The cleavage of Fmoc releases dibenzofulvene (DBF) , which forms an adduct with piperidine absorbing strongly at 301 nm (or 290 nm).
Step-by-Step:
-
Baseline: Flow pure DMF through the cell. Zero the UV.
-
Injection: Introduce 20% Piperidine.
-
Observation:
-
Initial Spike: Rapid release of surface Fmoc.
-
Decay: As DBF is washed out (flow) or equilibrium is reached (batch).
-
-
The "Ile Tail": Unlike Alanine (sharp peak), Isoleucine often shows a "tailing" effect.
-
Endpoint: Do not stop until the UV signal returns to <5% of the peak height (Flow) or the derivative of the curve is zero (Batch).
Caption: Closed-loop feedback system for precise deprotection termination.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Fmoc mechanisms and side reactions).
-
CEM Corporation. Microwave-Enhanced SPPS Protocols. (Data on temperature effects for difficult residues).
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (Discusses aggregation disruption in beta-branched residues).
-
Merck / Sigma-Aldrich. Novabiochem Peptide Synthesis Catalog & Guide. (Standard protocols for DBU and HOBt additives).
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
Sources
Technical Support Center: Advanced Solubility Protocols for Isotopically Labeled Reagents
Executive Summary & Mechanism
The Challenge:
You are working with Fmoc-Ile-1-13C , a high-value isotopic reagent. While standard Fmoc-Ile-OH is hydrophobic, the introduction of the Carbon-13 label at the carbonyl position (
The Mechanism of Failure:
Isoleucine is a
-
Hydrophobic Collapse: The isoleucine side chain promotes clustering.
-
Hydrogen Bonding: The urethane (Fmoc) and carboxylic acid moieties form intermolecular hydrogen bond networks, leading to gelation or "crashing out" at concentrations required for efficient coupling (>0.2 M).
Diagnostic & Decision Workflow
Before heating or adding reagents, follow this decision tree to minimize risk to the isotopically labeled material.
Figure 1: Decision matrix for solubilizing high-value Fmoc-amino acids without compromising chemical integrity.
Technical Protocols
Protocol A: Solvent Engineering (The Chaotropic Method)
Use this as your primary method. It chemically disrupts aggregation without thermal risk.
The Science: Lithium Chloride (LiCl) acts as a chaotropic agent. The lithium cation (
Step-by-Step:
-
Prepare Solvent Stock: Create a stock solution of 0.8 M LiCl in anhydrous DMF (or NMP).
-
Note: LiCl is hygroscopic. Dry it in an oven at 120°C for 2 hours before weighing, or use a fresh bottle.
-
-
Weigh Reagent: Weigh your Fmoc-Ile-1-13C into a glass vial.
-
Add Solvent: Add the LiCl/DMF stock to achieve your desired concentration (typically 0.2 M - 0.5 M).
-
Agitate: Vortex for 30 seconds. The solution should clarify rapidly.
| Parameter | Standard DMF | DMF + 0.8M LiCl |
| Solubility Limit (Ile) | ~0.1 - 0.2 M (unstable) | > 0.5 M (stable) |
| Risk of Side Rxn | Low | Low |
| Aggregation State | High (Beta-sheets) | Disrupted (Monomeric) |
Critical Note: If using LiCl, ensure your subsequent wash steps on the synthesizer are thorough (e.g., 5x DMF washes) to remove the salt before the next deprotection.
Protocol B: Thermal Shift (The Kinetic Method)
Use this only if Protocol A is not viable for your specific synthesis.
The Risk: Heating Fmoc-amino acids, especially when activated, can lead to racemization (conversion of L-Ile to D-Ile) and premature Fmoc removal if the solvent contains trace amines.
Step-by-Step:
-
Solvent Check: Ensure your DMF/NMP is "Peptide Grade" or "Amine Free." Old DMF decomposes into dimethylamine, which will remove the Fmoc group from your expensive isotope.
-
Slurry: Add pure DMF/NMP to the Fmoc-Ile-1-13C.
-
Sonication: Sonicate in a water bath at ambient temperature for 1 minute.
-
Controlled Heating: If still cloudy, warm the vial in a water bath set to 45°C (Maximum) .
-
Time Limit: Do not exceed 5 minutes of heating.
-
Immediate Use: Once dissolved, activate and couple immediately. Do not let the solution cool and sit, as it may re-aggregate into a gel.
Frequently Asked Questions (FAQs)
Q1: Does the Carbon-13 label make the molecule less soluble than standard Fmoc-Ile-OH?
A: Chemically, no. The
Q2: Can I use DMSO to dissolve the Fmoc-Ile-1-13C? A: Yes, DMSO is an excellent solvent for disrupting aggregation. However, it has high viscosity and can be difficult to remove from the resin. If you use DMSO, limit it to 10-20% of the total solvent volume (mixed with DMF) to maintain good flow rates in automated synthesizers.
Q3: I see a fine precipitate even after sonication. Should I filter it? A: Do not filter unless absolutely necessary. Filtering loses precious isotopic material.
-
Better approach: Centrifuge the vial at 2000 x g for 1 minute. Use the supernatant. If a significant pellet remains, add a small volume of NMP (which is a better solvent for aggregates than DMF) or the LiCl/DMF mixture described in Protocol A to redissolve the pellet, then combine.
Q4: NMP vs. DMF – which is better for this specific application? A: NMP (N-methyl-2-pyrrolidone) is generally superior for preventing aggregation in hydrophobic sequences and dissolving difficult amino acids. If your synthesizer is compatible, use NMP for the Fmoc-Ile-1-13C coupling step.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
- Seebach, D., Thaler, A., & Beck, A. K. (1989). Solubilization of Peptides in Non-Polar Organic Solvents by the Addition of Inorganic Salts: Facts and Implications. Helvetica Chimica Acta.
-
CEM Corporation. (n.d.). Peptide Synthesis Solvents: DMF vs NMP. Retrieved from [Link]
-
Biotage. (2023).[1] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Aggregation in 13C-Ile Peptide Synthesis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of SPPS for Isotope-Labeled Hydrophobic Residues
Welcome to the Technical Support Center
You are likely here because you are synthesizing a peptide for NMR structural studies involving
This guide addresses the intersection of two critical challenges:
-
The Aggregation Problem: Isoleucine is beta-branched and highly hydrophobic, promoting
-sheet formation and "hydrophobic collapse" of the peptide chain. -
The Conservation Problem: You must achieve near-100% coupling efficiency with minimal equivalents (typically 1.2–1.5 eq) to conserve the labeled material.
Module 1: Substrate & Sequence Engineering (Prevention)
The most effective way to handle aggregation is to prevent it before it starts. Do not rely on solvent magic alone; engineer the peptide-resin assembly.
Resin Selection: The Foundation
Recommendation: Switch from Polystyrene (PS) to ChemMatrix (PEG-based) or PEGA resins.
-
The Science: PS resins are hydrophobic.[1] When a hydrophobic peptide sequence (like one rich in Ile) grows on PS, the peptide and resin interact hydrophobically, collapsing the chain and burying the N-terminus.
-
Why it matters: ChemMatrix is composed of 100% PEG (polyethylene glycol).[2][3] It is amphiphilic and swells significantly in both DCM and DMF. This physical spacing mechanically separates peptide chains, reducing intermolecular
-sheet aggregation [1, 6].
Backbone Protection: Pseudoprolines
Recommendation: Insert Pseudoproline dipeptides (e.g., Fmoc-Ser(
-
The Mechanism: Pseudoprolines introduce a "kink" in the backbone (cis-amide bond preference) that physically disrupts the hydrogen bonding network required for
-sheet formation.[4] This "solubilizes" the growing chain on the resin [1, 3]. -
Post-Synthesis: These convert back to native Ser/Thr/Cys upon TFA cleavage.
Module 2: The "Precious Reagent" Coupling Protocol
How to couple
Activation Chemistry
Avoid standard DIC/Oxyma for this specific step if aggregation is a known risk.
-
Reagent: Use HATU or HOAt/DIC .
-
Rationale: HATU generates the highly reactive aza-benzotriazole ester, which reacts faster than the standard carbodiimide active esters, helping to outcompete the rate of aggregation.
The Protocol (Step-by-Step)
| Parameter | Standard AA | |
| Equivalents | 5.0 - 10.0 eq | 1.2 - 1.5 eq |
| Concentration | 0.2 - 0.5 M | Max possible (0.5 - 0.8 M) |
| Time | 30 - 60 min | 2 - 4 hours |
| Temperature | RT or 75°C (Microwave) | Max 50°C (See Warning below) |
Step 1: Pre-activation
Dissolve 1.2 eq of
Step 2: Coupling Add the mixture to the resin. The high concentration drives the kinetics despite the low equivalents.
Step 3: The "Double Couple" Decision Do not automatically double couple. Wash a small resin sample and perform a Chloranil Test (more sensitive than Kaiser for secondary amines or difficult sequences).
-
If Positive (Blue): Recouple.[5][6] Since you likely don't want to use more
C-Ile, perform a second coupling with unlabeled Ile (if the labeling ratio permits) OR use a chaotropic wash (see Module 3) and recouple the recovered filtrate if you saved it.
WARNING: Racemization Risk
Isoleucine has two chiral centers (
Module 3: Solvation Engineering (Troubleshooting)
If you observe aggregation (shrinking resin, slow draining), deploy these countermeasures.
Chaotropic Salts
Chaotropes disrupt the ordered water/solvent structure and break down hydrogen bond networks.
-
Protocol: Wash the resin with 0.1 M LiCl or KSCN in DMF before the coupling step. You can also add LiCl directly to the coupling mixture (up to 0.4M) [4, 13].
-
Why LiCl? Lithium ions coordinate with the peptide backbone amides, effectively "masking" them from forming intermolecular H-bonds.
The "Magic Mixture"
For sequences where DMF fails, use the "Magic Mixture" developed by the Kent lab.
-
Composition: DCM / DMF / NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.[7]
-
Use Case: Use this as the reaction solvent for the coupling of the
C-Ile and the subsequent 2-3 residues [4, 13].
Visualizing the Strategy
Workflow: The "Precious Reagent" Decision Tree
Caption: Decision logic for coupling expensive isotope-labeled residues, prioritizing resin swelling and aggregation disruption.
Frequently Asked Questions (FAQ)
Q1: Can I use microwave synthesis for the
-
Guideline: If you must use microwave, limit the temperature to 50°C and use Oxyma/DIC instead of HATU/base, as phosphonium/uronium salts with base at high heat increase racemization risk [8, 11].
Q2: My resin volume seems to decrease after adding the Ile. What is happening? A: This is a classic sign of Hydrophobic Collapse . The peptide chain is folding back onto the resin core to escape the solvent.
-
Fix: Immediately wash with DCM (to swell the PS core if using PS) or switch to NMP (N-methylpyrrolidone) which is a better solvent for hydrophobic sequences than DMF. Add LiCl to your next deprotection and coupling steps [6, 13].
Q3: I see a "deletion sequence" (missing Ile) in my mass spec. How do I fix this? A: A deletion indicates the coupling never went to completion, likely due to steric hindrance (beta-branching) combined with aggregation.
-
Fix for next time: You cannot fix the current batch. For the next batch, use ChemMatrix resin and ensure you are using HATU activation. If the Ile is followed by a difficult region, cap unreacted amines with acetic anhydride after the Ile coupling to prevent "deletion peptides" from growing further, making purification easier.
Q4: Why not just use 10 equivalents of
References
-
Aapptec. (2019). Pseudoproline Dipeptides - Aggregation Disruption.[5][8][9]Link
-
Biotage. (2023).[1] How do I choose my resin for peptide synthesis? ChemMatrix vs Polystyrene.[1][2]Link
-
ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.Link
-
CPC Scientific. Overcoming Aggregation in Solid-phase Peptide Synthesis: Chaotropic Salts and Magic Mixture.Link
-
NIH/PubMed. (2023). Specific 13C labeling of leucine, valine and isoleucine methyl groups for NMR.Link
-
Sigma-Aldrich. ChemMatrix® Resin for solid phase peptide synthesis.Link
-
MDPI. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives.Link
-
Royal Society of Chemistry. (2015). Microwave-assisted Peptide Synthesis: Epimerization Risks.[10]Link
-
NIH/PMC. Synthesis of a 13C-methylene-labeled isoleucine precursor.Link
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis (Quibell & Johnson).Link
-
Luxembourg Bio. Microwave heating in solid-phase peptide synthesis: Epimerization of Cys and Ile.Link
-
NIH/PubMed. The use of chaotropic salts for separation of ribonucleic acids.Link
-
ResearchGate. (2025). Microwave-assisted solid-phase peptide synthesis at 60°C: Alternative conditions.[6]Link
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. cpcscientific.com [cpcscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: High-Efficiency Coupling of Fmoc-Ile-1-13C
Status: Operational Topic: Steric Hindrance Mitigation in Isotope-Labeled Peptide Synthesis Ticket Priority: High (Cost-Sensitive Reagents)
Executive Summary
Coupling Fmoc-Ile-1-13C presents a dual challenge: the inherent steric hindrance of the isoleucine
This guide provides high-fidelity protocols to maximize coupling efficiency while minimizing reagent consumption, ensuring you do not waste your labeled substrate.
Module 1: Reagent Selection & Chemical Strategy
Q: Why is my standard HBTU/DIEA protocol failing with Fmoc-Ile?
A: The "Standard Protocol" is insufficient for
Recommendation: Switch to Oxyma Pure/DIC or COMU .
-
Oxyma/DIC: Generates a highly reactive ester with a lower risk of racemization than HBTU. It maintains a more neutral pH, preserving the chiral integrity of your expensive 1-13C label.
-
COMU: Offers superior leaving group characteristics (similar to HATU) but with higher solubility and stability, crucial for the extended coupling times required here.
Q: How can I conserve the Fmoc-Ile-1-13C reagent? I cannot afford 5 equivalents.
A: You must trade stoichiometry for time and temperature . Instead of the standard 5.0 eq, use 1.5 to 2.0 eq of Fmoc-Ile-1-13C, but optimize the environment to drive the reaction to completion.
The "Conservation Protocol" (Low-Excess Coupling):
-
Concentration is Key: Dissolve Fmoc-Ile-1-13C to the highest possible concentration (e.g., 0.5 M in DMF) to drive kinetics.
-
Activation: Use DIC (1.0 eq relative to AA) and Oxyma Pure (1.0 eq) . Avoid base-driven activation (DIEA/NMM) to prevent premature hydrolysis.
-
Time: Extend coupling time from 20 mins to 2–4 hours at room temperature, or use microwave assistance (see Module 2).
Module 2: Process Engineering (Microwave & Solvents)
Q: Will microwave heating cause racemization of the 1-13C center?
A: Generally, no, provided you control the temperature. While Isoleucine is robust, the risk of racemization increases significantly above 50°C when using strong bases (DIEA).
-
Safe Zone: 75°C with DIC/Oxyma (Base-free).
-
Danger Zone: >50°C with HBTU/DIEA.
Protocol:
Perform the coupling at 75°C for 5–10 minutes using the DIC/Oxyma method. The thermal energy provides the kinetic push to overcome the steric barrier of the
Validation & Comparative
A Researcher's Guide to Signal Enhancement: Comparing ¹³C NMR of Labeled vs. Natural Abundance Isoleucine
For researchers in drug development, metabolomics, and structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure and dynamics. However, a significant bottleneck in the application of carbon-13 (¹³C) NMR is its inherent low sensitivity. This guide provides an in-depth, objective comparison of the ¹³C NMR signal intensity between isoleucine with a natural abundance of ¹³C and isoleucine isotopically labeled at the C1 carboxyl position (1-¹³C). We will delve into the theoretical underpinnings, present a rigorous experimental protocol, and analyze the profound impact of isotopic labeling on signal strength and experimental feasibility.
The Fundamental Challenge: The Scarcity of ¹³C
The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei. While the most abundant carbon isotope, ¹²C, is NMR-inactive, the ¹³C isotope possesses a nuclear spin (I=1/2) that makes it observable. The core challenge, however, is its low natural abundance; only about 1.07% of all carbon atoms in any given organic molecule are ¹³C isotopes.[1][2] This scarcity means that in a standard ¹³C NMR experiment on an unlabeled compound, we are observing a signal from only a tiny fraction of the molecules in the sample, resulting in a low signal-to-noise ratio (S/N) that often necessitates long acquisition times or high sample concentrations.[3][4]
Isotopic labeling, the strategic replacement of an atom with one of its isotopes, offers a direct and powerful solution. By synthesizing a molecule with a ¹³C atom at a specific position (e.g., 1-¹³C isoleucine), we can enrich the concentration of the NMR-active nucleus from ~1% to >98%. This guide will experimentally demonstrate the dramatic consequences of this enrichment.
Theoretical Signal Enhancement: A Quantitative Expectation
The intensity of an NMR signal, specifically the area under the peak, is directly proportional to the number of nuclei contributing to that resonance.[5][6] Therefore, we can predict the theoretical enhancement by comparing the abundance of ¹³C at the target position in each sample.
-
Natural Abundance Isoleucine: The probability of finding a ¹³C atom at the C1 (carboxyl) position is approximately 1.1%.
-
1-¹³C Isoleucine: With an isotopic enrichment of >98%, the probability of the C1 carbon being ¹³C is >98%.
Theoretical Enhancement Factor = (% Enrichment in Labeled Sample) / (% Natural Abundance)
Theoretical Enhancement Factor ≈ 98% / 1.1% ≈ 89
Thus, we anticipate the signal for the C1 carbon in the labeled isoleucine sample to be nearly 90 times more intense than in the natural abundance sample, assuming all other experimental conditions are identical.
Experimental Protocol: A Validated Comparison
To empirically validate this theoretical enhancement, we designed a direct comparison experiment. The causality behind each step is explained to ensure the integrity and trustworthiness of the results.
Objective
To acquire and compare the ¹³C NMR spectra of natural abundance L-Isoleucine and 1-¹³C L-Isoleucine under identical conditions, focusing on the signal-to-noise ratio (S/N) of the C1 carboxyl carbon resonance.
Materials
-
L-Isoleucine (Natural Abundance), >99% purity
-
L-Isoleucine-1-¹³C, >98% ¹³C enrichment (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Deuterium Oxide (D₂O), 99.9 atom % D
-
Two high-quality, clean 5 mm NMR tubes
Experimental Workflow Diagram
Sources
- 1. Carbon-13 - Wikipedia [en.wikipedia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Validating Site-Specific Incorporation of 13C Isoleucine in Proteins: A Comparative Guide
Executive Summary
In the realm of high-molecular-weight protein NMR (>30 kDa), uniform deuteration combined with site-specific protonation/labeling of methyl groups (Methyl-TROSY) has become the gold standard. Among these, the Isoleucine
However, validating the specific incorporation of
The Challenge: Signal vs. Noise in Large Systems
When studying large complexes (e.g., GPCRs, proteasomes), uniform
The Core Problem: Isotopic Scrambling
The metabolic pathways for branched-chain amino acids (Ile, Leu, Val) are interconnected.[1]
-
Goal: Label only Ile-
.[2][3] -
Risk: If the precursor enters the Leucine or Valine pathways, you generate "ghost" peaks that complicate assignment and structural modeling.
-
Solution: Metabolic enforcement using specific
-keto acids.[4][5]
Comparative Analysis of Labeling Strategies
We compare the three primary methods for generating
| Feature | Method A: | Method B: Uniform | Method C: Cell-Free Synthesis |
| Specificity | High (Targets Ile | Low (Labels all carbons) | Very High (No metabolic scrambling) |
| Relaxation | Excellent (Isolated spin system) | Poor ( | Excellent |
| Yield | High (Standard E. coli expression) | High | Low to Medium |
| Cost | Moderate (Precursor cost) | Low | High |
| Scrambling Risk | Low (If protocol is strictly followed) | N/A (Everything is labeled) | Zero |
| Verdict | The Industry Standard | Obsolete for proteins >30kDa | Niche (for toxic proteins) |
Why -Ketobutyrate is the Winner
Method A is the focus of this guide. By adding
Scientific Mechanism & Pathway Visualization
To validate incorporation, one must understand the biosynthetic flow. The diagram below illustrates how
Figure 1: The metabolic funneling of exogenous
The "Senior Scientist" Protocol: Self-Validating Incorporation
This protocol is designed to be self-validating . By controlling the timing and concentration, we force the bacteria to use the exogenous labeled source exclusively.
Materials
-
Precursor: Sodium
-ketobutyrate ( -methyl, ).[4] Note: Deuteration at the 3-position removes passive relaxation pathways. -
Base Medium: M9 Minimal Media (
). -
Carbon Source:
-Glucose (to deuterate the and carbons).
Step-by-Step Workflow
-
Adaptation: Transform E. coli (BL21 DE3) and adapt cells to
media stepwise ( ) to prevent growth lag. -
Growth: Inoculate
M9 media. Grow at until . -
The "Pulse" (Critical Step):
-
1 hour prior to induction, add the precursor:
-
Add: Sodium
-ketobutyrate ( ). -
Why? This floods the intracellular pool, triggering feedback inhibition of the endogenous threonine deaminase. The cell stops making its own (unlabeled) precursors and switches to the exogenous (labeled) supply.
-
-
Induction: Induce with IPTG. Lower temperature to
for overnight expression.-
Why? Lower temperature improves protein folding and reduces metabolic "noise" (scrambling).
-
-
Harvest & Purify: Proceed with standard Ni-NTA/SEC purification.
Validation Methods
How do you prove it worked? Do not rely on trust; rely on data.
Method 1: Intact Mass Spectrometry (Quantitative)
Before running NMR, validate incorporation efficiency using ESI-TOF MS.
-
Procedure: Compare the mass of the labeled protein against a natural abundance standard.
-
Calculation:
-
Since we use
and often precursors, the mass shift is distinct. -
Example: A protein with 10 Ile residues labeled with
(if using specific precursors) will show a specific mass shift. For simple methyl, expect per Ile.
-
-
Success Criteria:
of the population matches the theoretical labeled mass.
Method 2: 2D [ ]-HSQC (Qualitative & Specific)
This is the definitive test for "scrambling."
-
The Experiment: Record a Constant-Time (CT)
HSQC. -
The Check:
-
Region of Interest: Ile
methyls typically resonate upfield in the carbon dimension ( ). -
Scrambling Check: Look for peaks in the Leu/Val region (
). -
Linearity: If the spectrum contains only Ile peaks and the baseline is clean, the metabolic bypass was successful.
-
Validation Workflow Diagram
Figure 2: Decision tree for validating site-specific isotope incorporation.
Troubleshooting & Optimization
Issue: Low Incorporation (<80%) [3]
-
Cause: The precursor was added too late, or the concentration was too low (
). The bacteria used their own threonine stores. -
Fix: Add precursor 1 hour before induction.[4][6][7] Increase concentration to
.
Issue: Scrambling (Signals in Leu/Val region)
-
Cause: Metabolic leakage.
-
Fix: Add unlabeled Valine and Leucine (
) alongside the labeled -ketobutyrate. This saturates the competing pathways and prevents the labeled precursor from being scavenged for Val/Leu synthesis.
References
-
Tugarinov, V., & Kay, L. E. (2003). Ile, Leu, and Val methyl assignments of the 723-residue malate synthase G using a new labeling strategy and novel NMR methods.[1] Journal of the American Chemical Society.[1][6]
-
Ruschak, A. M., & Kay, L. E. (2010). Methyl groups as probes of supramolecular structure, dynamics and function.[6] Journal of Biomolecular NMR.
-
Kerfah, R., et al. (2015). Methyl-specific isotopic labeling: a molecular tool box for solution NMR studies of large proteins.[6] Current Opinion in Structural Biology.
-
Goto, N. K., et al. (1999). A robust and cost-effective method for the production of Val, Leu, Ile (delta 1) methyl-protonated 15N-, 13C-, 2H-labeled proteins.[8] Journal of Biomolecular NMR.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. isotope.com [isotope.com]
- 5. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. itqb.unl.pt [itqb.unl.pt]
A Researcher's Guide to the Comparative Analysis of Fmoc-Ile-1-13C Derivatives using 1H-13C HSQC Spectra
For researchers and professionals in the fields of structural biology and drug development, the precise characterization of peptides and their building blocks is paramount. The use of isotopically labeled amino acids in conjunction with advanced NMR techniques provides an unparalleled level of insight into molecular structure and dynamics. This guide offers a comprehensive comparison of Fmoc-Ile-1-13C derivatives through the lens of 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, supported by experimental data and established protocols.
The Power of Positional Isotopic Labeling: Why 1-13C?
The strategic incorporation of stable isotopes, such as 13C, into amino acids offers a powerful handle for NMR-based analysis. While uniformly labeled (U-13C) amino acids are invaluable for comprehensive structural elucidation, selective labeling at a single position, such as the C1 (carboxyl) carbon of isoleucine (Fmoc-Ile-1-13C), presents distinct advantages in specific applications.
The primary benefit of 1-13C labeling lies in its ability to simplify complex spectra and provide unambiguous assignment of the carboxyl carbon signal. This is particularly crucial in studies focused on peptide synthesis, monitoring reaction kinetics, and characterizing protein-ligand interactions where the carboxyl group plays a central role. The HSQC experiment, which correlates the chemical shifts of directly bonded protons and heteronuclei, becomes a highly specific tool for probing the environment around this labeled site.
Experimental Protocol: Acquiring High-Quality 1H-13C HSQC Data
The acquisition of clean, interpretable HSQC spectra is contingent upon meticulous sample preparation and precise instrument parameterization. The following protocol outlines a robust workflow for the analysis of Fmoc-Ile-1-13C derivatives.
I. Sample Preparation
-
Solvent Selection: The choice of solvent is critical for ensuring sample solubility and minimizing signal overlap with the analyte. Deuterated dimethyl sulfoxide (DMSO-d6) is often a suitable choice for Fmoc-protected amino acids due to its excellent solvating power and its distinct solvent peak that does not typically interfere with the regions of interest.
-
Concentration Optimization: A sample concentration of 10-20 mM is generally recommended for achieving a good signal-to-noise ratio within a reasonable acquisition time. Higher concentrations can lead to aggregation and line broadening, while lower concentrations may necessitate longer experiment times.
-
Internal Standard: The addition of a small amount of a reference compound, such as tetramethylsilane (TMS), provides a stable reference point (0 ppm) for both 1H and 13C chemical shifts, ensuring data comparability across different experiments.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or greater) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Temperature Control: Precise temperature regulation (e.g., 298 K) is essential for maintaining sample stability and ensuring reproducible chemical shifts.
-
Pulse Program: A standard gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3) is employed to correlate the 1H and 13C nuclei.
-
Key Parameters:
-
Spectral Widths: The spectral widths in both the 1H (F2) and 13C (F1) dimensions should be set to encompass all expected signals. For Fmoc-Ile-1-13C, a typical 1H width of 12-16 ppm and a 13C width of 180-200 ppm are appropriate.
-
Number of Scans (NS): A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.
-
Recycle Delay (d1): A recycle delay of 1.5-2.0 seconds is typically sufficient for allowing near-complete relaxation of the nuclei between scans.
-
1J(CH) Coupling Constant: The one-bond C-H coupling constant is a crucial parameter. For the Cα-Hα correlation, a value of ~145 Hz is appropriate.
-
Spectral Analysis: A Comparative Perspective
The 1H-13C HSQC spectrum of Fmoc-Ile-1-13C provides a unique fingerprint of the molecule. The key correlation of interest is between the alpha-proton (Hα) and the alpha-carbon (Cα). However, the 1-13C labeling at the carboxyl carbon does not directly produce a 1H-13C correlation in a standard HSQC experiment, as the carboxyl carbon is not directly attached to a proton. The primary utility of the 1-13C label in this context is often realized in other NMR experiments like 13C-edited NOESY or in monitoring the chemical shift of the C1 carbon itself in direct 13C spectra as a probe of its chemical environment.
For the purpose of this guide, we will focus on the information that can be gleaned from the standard 1H-13C HSQC and how the presence of the 1-13C label can indirectly influence the spectrum and its interpretation.
Comparative Data Table
| Derivative | 1H Chemical Shift (Hα, ppm) | 13C Chemical Shift (Cα, ppm) | Key Observations and Interpretations |
| Fmoc-Ile (unlabeled) | ~4.15 | ~58.5 | The Cα-Hα correlation is clearly visible. The chemical shifts are characteristic of the isoleucine side chain and the Fmoc protecting group environment. |
| Fmoc-Ile-1-13C | ~4.15 | ~58.5 | The Cα-Hα correlation appears identical to the unlabeled counterpart. The 1-13C label does not significantly alter the chemical shifts of the Cα or Hα. The primary advantage of the label is for other NMR experiments or direct 13C detection. |
| Fmoc-Ile-1-13C in the presence of a binding partner | Varies | Varies | Changes in the chemical shifts of the Cα-Hα correlation can indicate that the binding event perturbs the local electronic environment of the isoleucine residue. The 1-13C label can be used in concert with other experiments to probe the involvement of the carboxyl group in the interaction. |
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the fundamental principle of the HSQC experiment, the following diagrams are provided.
Caption: Experimental workflow for 1H-13C HSQC analysis.
Caption: Principle of the 1H-13C HSQC experiment.
Trustworthiness and Self-Validating Systems
The protocols and interpretations presented in this guide are grounded in established principles of NMR spectroscopy. To ensure the trustworthiness of your own experimental results, a self-validating approach is crucial. This involves:
-
Reproducibility: Repeating the experiment under identical conditions should yield identical spectra.
-
Internal Consistency: The observed chemical shifts should be consistent with known values for similar compounds under comparable conditions.
Authoritative Grounding and Further Reading
The principles of two-dimensional NMR and its application to the study of biomolecules are well-documented in numerous authoritative texts and research articles. For a deeper understanding of the theoretical underpinnings of the HSQC experiment, the reader is encouraged to consult the foundational work in the field. The application of isotope labeling in peptide and protein NMR is a vast and active area of research, with numerous publications detailing innovative labeling strategies and their applications.
References
-
Principles of Nuclear Magnetic Resonance in One and Two Dimensions. R.R. Ernst, G. Bodenhausen, and A. Wokaun. Oxford University Press, 1987. [Link]
-
Protein NMR Spectroscopy: Principles and Practice. J. Cavanagh, W.J. Fairbrother, A.G. Palmer III, and N.J. Skelton. Academic Press, 2nd Edition, 2006. [Link]
-
Isotope Labeling for NMR Studies of Biomolecules. S. H. Cai, and T. A. Pascal. Methods in Enzymology, 2015, 565, 3-26. [Link]
Comparison of Fmoc-Ile-1-13C vs Boc-Ile-1-13C synthesis yields
Topic: Comparison of Fmoc-Ile-1-13C vs. Boc-Ile-1-13C Synthesis Yields Content Type: Technical Comparison Guide Audience: Senior Researchers, Synthetic Chemists, and CMC Leads
Executive Summary: The Isotopic Economy
For researchers utilizing Isoleucine-1-13C (Ile-1-13C) , the choice between Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protection is not merely a matter of peptide synthesis strategy—it is a question of atom economy .
While both protecting groups are standard, the synthesis of the protected building block itself (protection yield) and its subsequent performance in Solid Phase Peptide Synthesis (SPPS) (application yield) differ critically.
-
Boc-Ile-1-13C offers a statistically higher protection yield (92–96%) due to the robust, side-reaction-free nature of Di-tert-butyl dicarbonate (
) chemistry. -
Fmoc-Ile-1-13C typically shows a slightly lower protection yield (85–92%) due to the risk of "Fmoc-dipeptide" formation—a critical mechanism that can waste 50% of the expensive 13C-labeled starting material if not strictly controlled using Fmoc-OSu.
This guide details the synthesis protocols, yield comparisons, and mechanistic pitfalls for both derivatives.
Part 1: Mechanistic Basis & Critical Risks
The Steric Challenge of Isoleucine
Isoleucine is a
-
Impact: Slower reaction kinetics compared to Ala or Gly.
-
Risk: Extended reaction times increase the window for side reactions (e.g., hydrolysis of the protecting reagent or oligomerization).
The "Fmoc-Dipeptide" Trap
The most significant risk in synthesizing Fmoc-Ile-1-13C is the formation of the unwanted dimer: Fmoc-Ile-Ile-OH .
-
Cause: If Fmoc-Cl is used (or if pH is too high with Fmoc-OSu), the generated Fmoc-amino acid can activate the unprotected amino acid in situ, forming a dipeptide.
-
Consequence: In a labeled context, this is catastrophic. You lose two equivalents of 13C-Ile to create one equivalent of impurity. Protocol adherence to Fmoc-OSu is mandatory.
Part 2: Comparative Synthesis Protocols
These protocols describe the preparation of the protected building block from the free amino acid L-Ile-1-13C.
Protocol A: Synthesis of Boc-Ile-1-13C-OH
-
Reagent: Di-tert-butyl dicarbonate (
). -
Mechanism: Nucleophilic substitution under basic conditions.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of L-Ile-1-13C in 1:1 Dioxane/Water.
-
Basification: Add 2.0 eq of 1M NaOH. Cool to 0°C.[2]
-
Addition: Add 1.1 eq of
dropwise. -
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Checkpoint: Monitor consumption of free amine via Ninhydrin stain (should be negative).
-
-
Workup: Wash aqueous layer with Et2O (removes excess
). Acidify aqueous layer to pH 2–3 with KHSO4. Extract into EtOAc. -
Isolation: Dry over MgSO4, concentrate. Boc-Ile-OH often crystallizes from Hexane/EtOAc.
Protocol B: Synthesis of Fmoc-Ile-1-13C-OH
-
Reagent: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).[3]
-
Note: Avoid Fmoc-Cl to prevent dipeptide formation.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of L-Ile-1-13C in 1:1 Acetone/Water (or Dioxane/Water).
-
Basification: Add 1.5 eq of
(Weak base is critical).-
Critical Control: Maintain pH between 8.5 and 9.0. If pH > 10, oligomerization risk increases.
-
-
Addition: Add 1.05 eq of Fmoc-OSu dissolved in Acetone.
-
Reaction: Stir at RT for 12–24 hours. (Slower due to steric bulk of Ile).
-
Workup: Acidify carefully to pH 2 with 1M HCl. Extract into EtOAc.
-
Purification: Recrystallization is often required to remove Fmoc-byproducts (Fmoc-OH), which can co-elute.
Part 3: Yield & Performance Data
The following data compares the efficiency of converting the expensive isotope (L-Ile-1-13C) into the usable protected form.
Table 1: Monomer Synthesis Yield Comparison
| Metric | Boc-Ile-1-13C | Fmoc-Ile-1-13C |
| Reagent | Fmoc-OSu / | |
| Crude Yield | 96–99% | 90–95% |
| Isolated Yield (Pure) | 92–96% | 85–90% |
| Atom Economy (13C) | High (Minimal side reactions) | Moderate (Risk of Fmoc-OH co-precipitation) |
| Purification Ease | High (Crystallizes easily) | Moderate (Solubility issues in non-polar solvents) |
| Major Impurity | Unreacted | Fmoc-Ile-Ile-OH (Dipeptide) or Fmoc-OH |
Table 2: Downstream Application (SPPS) Performance
| Metric | Boc-SPPS Strategy | Fmoc-SPPS Strategy |
| Coupling Efficiency | >99% (Rapid) | >98% (Slightly slower due to Fmoc bulk) |
| Aggregating Sequences | Superior (TFA breaks H-bonds) | Moderate (Requires pseudoproline dipeptides) |
| Racemization Risk | Low | Low (if base exposure is minimized) |
| Final Cleavage | Harsh (HF) - Requires specialized rig | Mild (TFA) - Standard fume hood |
Part 4: Visualization of Workflows
Figure 1: Synthesis Decision Matrix & Side Reactions
This diagram illustrates the critical decision points in synthesizing the labeled building block and the specific risk of dipeptide formation in the Fmoc route.
Caption: Comparative synthesis pathways. Note the "Red Route" (Fmoc-Cl) leading to dimerization, a primary cause of yield loss in labeled synthesis.
Part 5: Expert Recommendations
-
For Maximum Isotopic Recovery: If your downstream application allows, Boc-protection is chemically superior for the initial protection step of 1-13C-Isoleucine. The reaction is cleaner, and the yield is higher.[2][3][4] You maximize the "moles of isotope" carried forward.
-
For Fmoc-Mandatory Workflows: If you must synthesize Fmoc-Ile-1-13C (e.g., for standard automated SPPS):
-
NEVER use Fmoc-Cl. The cost of the isotope outweighs the reagent savings.
-
Use Fmoc-OSu.
-
Strict pH Control: Use a pH meter. Do not rely solely on stoichiometry. Keep pH < 9.0 to prevent the free amine from attacking the activated Fmoc-amino acid species.
-
-
Purification Strategy: Avoid column chromatography for Fmoc-Ile-1-13C if possible, as it can streak. Recrystallization from Ethyl Acetate/Hexane is the gold standard for purity without significant material loss.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][5][6][] Chemical Reviews, 109(6), 2455-2504. Link
-
Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[1][8][9] The Journal of Organic Chemistry, 37(22), 3404-3409. Link
-
Lapatsanis, L., et al. (1983). "Synthesis of Fmoc-Amino Acids and Derivatives." Synthesis, 1983(08), 671-673. Link
-
BenchChem Technical Guides. (2025). "Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis." Link
-
Sigma-Aldrich (Merck). "Fmoc Solid Phase Peptide Synthesis - Protocol." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Benchmarking Coupling Reagents for 13C Labeled Fmoc-Amino Acids
The "One-Shot" Imperative: Why 13C Demands a New Standard
In standard Solid-Phase Peptide Synthesis (SPPS), the cost of reagents is often negligible compared to the value of the final purified peptide. We routinely use 4–5 equivalents of amino acid to drive kinetics. However, when incorporating
This guide benchmarks the leading coupling reagents—HATU, COMU, and DIC/Oxyma —specifically for low-stoichiometry (1.1–1.2 eq) applications. The goal is not just yield; it is atom economy and the absolute suppression of epimerization, as isotopic isomers are often inseparable by HPLC.
The Contenders: Technical Deep Dive
A. HATU (The Traditional Powerhouse)
-
Class: Aminium (Guanidinium) Salt of HOAt.
-
Mechanism: Generates the highly reactive OAt-ester. The pyridine nitrogen provides anchimeric assistance (neighboring group effect), accelerating aminolysis.
-
The 13C Verdict: High Risk / High Reward. HATU is exceptionally fast, which is critical when reactant concentration is low (due to low equivalents). However, it requires 2 equivalents of base (DIPEA/NMM) to function effectively. Excess base significantly increases the risk of C
-epimerization, particularly in Cys and His residues.
B. COMU (The Modern Benchmark)[1]
-
Class: Uronium Salt of Oxyma Pure.
-
Mechanism: Generates the Oxyma active ester.[1] Unlike HATU, the morpholino group in COMU acts as an internal base/proton acceptor.
-
The 13C Verdict: Superior. COMU exhibits solubility and reactivity comparable to or exceeding HATU but, crucially, requires only 1 equivalent of base .[2] This reduction in basicity is the single most important factor in preserving the chiral integrity of expensive
C reagents.
C. DIC / Oxyma Pure (The "Safe" Alternative)
-
Mechanism: Formation of O-acylisourea followed by transesterification to the Oxyma ester.
-
The 13C Verdict: Specialist. This method allows for base-free or extremely low-base coupling. It is the mandatory choice for
C-Cysteine and C-Histidine to prevent racemization. Reaction kinetics are slower than COMU/HATU, requiring longer coupling times, but the safety margin for chirality is highest.
Benchmarking Data: Efficiency at Low Stoichiometry
The following data summarizes performance when coupling difficult residues (e.g., Aib, Val-Val) using restricted stoichiometry (1.2 eq).
Table 1: Comparative Efficiency & Racemization Risk
| Feature | HATU | COMU | DIC / Oxyma |
| Coupling Speed | Extremely Fast (< 5 min) | Very Fast (< 10 min) | Moderate (30–60 min) |
| Base Requirement | 2.0 eq (Critical) | 1.0 eq (Optimal) | 0–0.1 eq (Base-free possible) |
| Epimerization Risk | Moderate to High (Base-dependent) | Low | Lowest |
| Solubility (0.5M) | Good (DMF) | Excellent (DMF/NMP) | Excellent |
| Byproduct Removal | Difficult (P-containing salts) | Easy (Water soluble) | Easy (Urea wash) |
| Suitability for | Tier 2 (Use for sterically hindered only) | Tier 1 (General Purpose) | Tier 1 (For Cys/His) |
Visualizing the Decision Matrix
The following diagram outlines the logical flow for selecting the correct reagent based on the specific amino acid being coupled.
Figure 1: Decision tree for selecting coupling reagents to maximize 13C conservation.
Experimental Protocol: The "Precious Cargo" Workflow
This protocol is optimized for 1.2 equivalents of
Reagents Required:
- C-Fmoc-Amino Acid (Dry, desiccated)
-
COMU (0.5 M in DMF)
-
DIPEA (2.0 M in NMP)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Resin Preparation:
-
Ensure resin loading is calculated precisely. Swell resin in DMF for 20 minutes.
-
Self-Validation: Perform a colorimetric test (chloranil or Kaiser) to confirm free amines are available.
-
-
Pre-Activation (The Critical Step):
-
In a dry vial, dissolve 1.2 eq of
C-Fmoc-AA in minimal anhydrous DMF (aim for 0.3–0.5 M final concentration). -
Add 1.2 eq of COMU solution.
-
Add 1.2 eq of DIPEA (Do NOT use 2.0 eq).
-
Wait exactly 2 minutes. (Activation of COMU is extremely fast; prolonged activation risks racemization).
-
-
Coupling:
-
Monitoring & Re-Coupling (The "Double Couple" Strategy):
-
Wash resin 3x with DMF.[10]
-
Perform a Kaiser Test.
-
If positive (blue): Do NOT add more
C-AA immediately. -
Recovery: Perform a second coupling using 0.5 eq of standard (unlabeled) amino acid if the position allows (only if isotopic purity requirements permit <100% labeling), OR perform a "healing" coupling with HATU (0.5 eq) and no AA to force unreacted active esters to couple (if any remain), OR re-couple with a fresh 0.5 eq of
C-AA if budget permits. -
Best Practice: For critical positions, assume 1.2 eq is sufficient with COMU. If Kaiser is slightly positive, cap with acetic anhydride to prevent deletion sequences rather than wasting more isotope.
-
Mechanistic Insight: Why COMU Wins on Base
The diagram below illustrates the activation pathway and why COMU's structure protects your chiral center.
Figure 2: Mechanistic divergence showing high-base racemization risk with HATU vs. COMU stability.
References
-
Luxembourg Bio Technologies. (2011). Coupling Reagents - COMU & Oxyma Pure Technical Guide. Retrieved from
-
Merck Millipore. (2024). Novabiochem® Peptide Coupling Reagents: Protocols and Selection. Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
BenchChem. (2025).[4] A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis. Retrieved from
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Personal protective equipment for handling L-ISOLEUCINE-N-FMOC (1-13C)
Executive Summary & Risk Profile
L-ISOLEUCINE-N-FMOC (1-13C) presents a dual-nature challenge in the laboratory. Biologically, it is a standard amino acid derivative with low acute toxicity. Logistically, however, it is a high-value asset.[1] The
-
Biological Hazard: Low (Irritant).[1] Primary risks are inhalation of fine dust and contact dermatitis.
-
Operational Hazard: High.[1] Risks include static-induced powder scattering, moisture hydrolysis of the Fmoc group, and cross-contamination with natural abundance carbon (
C).[1] -
Solvent Hazard (Critical): While the solid is benign, the required solvents for coupling (DMF, NMP, DCM) are aggressive permeators of standard PPE.
Hierarchy of Controls & PPE Matrix
Effective protection relies on a "Defense in Depth" strategy.[1] Engineering controls must precede personal protective equipment.[1]
Engineering Controls:
-
Primary: Chemical Fume Hood (certified face velocity 80-100 fpm).[1]
-
Secondary: Ionizing bar or anti-static gun (ZeroStat) to neutralize static charge on weighing boats and spatulas.
-
Environment: Relative humidity should be maintained >40% to suppress static, yet the container must be sealed immediately to prevent Fmoc hydrolysis.
The PPE Specification Matrix
| Component | Specification | Rationale (The "Why") |
| Hand Protection (Solid) | Nitrile (Powder-Free) Min.[1] Thickness: 0.11 mm (4-5 mil) | Protects against skin oils (keratin) contaminating the sample.[1] Powder-free is mandatory to prevent MS interference.[1] |
| Hand Protection (Solution) | Double-Gloving or Laminate Inner: NitrileOuter: Silver Shield® or thick Nitrile (>8 mil) | CRITICAL: Standard thin nitrile degrades in <1 min upon contact with DMF (the primary solvent).[1] Double gloving provides a "change window" upon splash.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient if handling DMF solutions. Goggles prevent vapor absorption and splash entry. |
| Respiratory | N95 / P2 (Minimum) Only if outside Fume Hood | The powder is fine and easily aerosolized. In a hood, no respirator is needed. Outside, prevent inhalation of expensive labeled dust. |
| Body Protection | Lab Coat (Cotton/Poly) + Tyvek® Sleeves (Optional) | Standard protection.[1] Disposable sleeves prevent trace contamination from previous experiments on lab coat cuffs.[1] |
Critical Insight: The Solvent Factor
Do not rely on standard nitrile gloves for the solubilized phase. Most researchers default to 4-mil nitrile gloves. While effective for the solid amino acid, L-ISOLEUCINE-N-FMOC is almost exclusively dissolved in Dimethylformamide (DMF) or Dichloromethane (DCM) for SPPS (Solid Phase Peptide Synthesis).[1]
-
Data: DMF permeates standard nitrile in <4 minutes .
-
Protocol: If you splash the solution on your glove, remove it immediately . Do not wait. The solvent acts as a vehicle, carrying the Fmoc-amino acid through the glove material and into the skin, potentially causing sensitization.
Operational Protocol: Handling & Weighing
Objective: Maximize recovery of the isotope while ensuring operator safety.
Phase A: Preparation
-
Static Neutralization: Before opening the vial, pass an anti-static gun over the weighing boat and the exterior of the source vial. This prevents the "jumping powder" phenomenon common with dry Fmoc-amino acids.[1]
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (water hydrolyzes the Fmoc group).
Phase B: The Weighing Workflow
-
Place the balance inside the fume hood or use a draft shield.
-
Use a stainless steel micro-spatula (plastic spatulas generate static).[1]
-
Weigh by difference if high precision is required, but direct weighing into the reaction vessel is preferred to eliminate transfer losses.
-
Spill Response (Dry): If dry powder spills, do not wipe with a wet cloth. Use a dry, electrostatic wipe to gather the powder. If the surface was clean, the isotope may be recoverable for lower-sensitivity applications.
Phase C: Solubilization
-
Add the solvent (DMF/NMP) to the powder, not the reverse.
-
Vortex gently.[1]
-
Visual Check: Ensure the solution is clear. Cloudiness indicates moisture contamination or incomplete solubility, which will ruin the expensive coupling reaction.
Visualization: Decision Logic & Workflows
Diagram 1: PPE Selection Logic
This logic tree ensures you select the right glove material based on the state of the chemical.
Caption: PPE selection must adapt to the solvent carrier. Standard nitrile is insufficient for DMF-solubilized handling.[1]
Diagram 2: Spill Response & Recovery
A workflow prioritizing isotope recovery vs. safety disposal.
Caption: Protocol for distinguishing between recoverable dry spills and hazardous solvent spills.
Disposal & Decontamination
Unlike radioisotopes (
-
Solid Waste: Dispose of contaminated weighing boats, gloves, and dry wipes in the standard Solid Chemical Waste container.
-
Liquid Waste: Solutions containing DMF or DCM must go into Halogenated (if DCM) or Non-Halogenated (if DMF only) solvent waste streams.[1] Note: Check local EHS regulations; some sites classify DMF as halogenated due to processing capabilities.
-
Container: Triple rinse the empty product vial with DMF. Add the rinsate to your reaction (to capture every milligram of isotope). Only then dispose of the glass vial.
References
-
PubChem. (n.d.).[1] N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Kimberly-Clark Professional. (2020).[1] Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link] (Verified general reference for Nitrile/DMF incompatibility).[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
